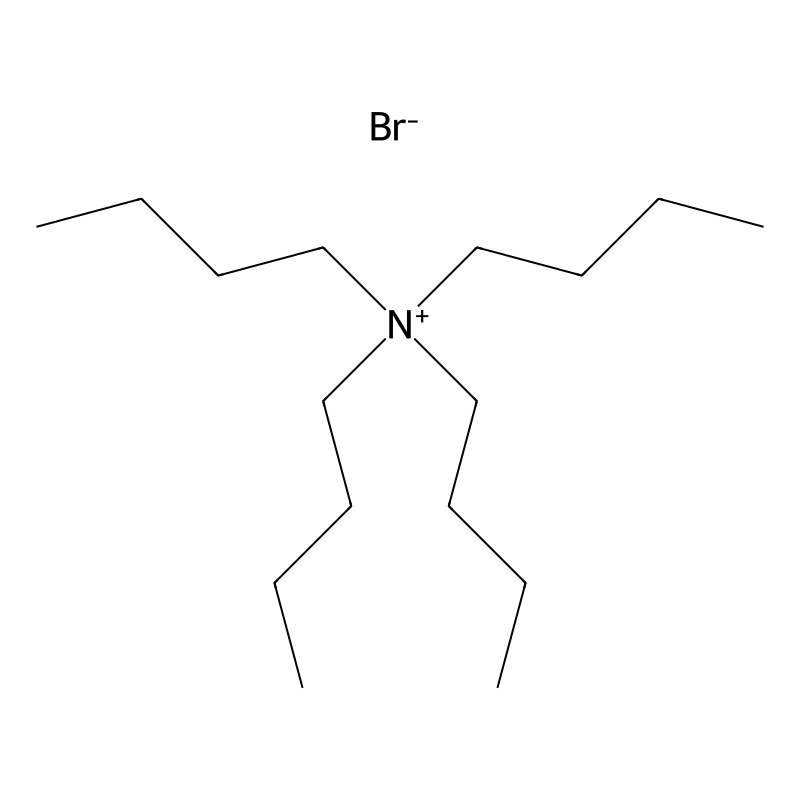

Tetrabutylammonium Bromide

C16H36BrN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C16H36BrN

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phase Transfer Catalysis

TBAB is a renowned phase transfer catalyst (PTC) . It facilitates the transfer of ionic species from an aqueous phase to an organic phase, enabling reactions that wouldn't otherwise occur efficiently between immiscible (non-mixing) liquids. This makes it invaluable in numerous organic synthesis reactions, including:

- Alkylation reactions: TBAB assists in the transfer of alkali metal hydroxides (e.g., NaOH, KOH) from an aqueous solution to an organic solvent, enabling deprotonation and subsequent alkylation of organic substrates .

- Nucleophilic substitution reactions: TBAB facilitates the transfer of nucleophiles (electron-donating species) from an aqueous phase to an organic phase, promoting reactions like S<sub>N</sub>2 substitutions .

Organic Synthesis

Beyond its role as a PTC, TBAB serves as a valuable reagent in various organic synthesis endeavors:

- Source of bromide ions: TBAB acts as a readily available source of bromide ions (Br⁻) for substitution reactions, allowing the introduction of bromine functional groups into organic molecules .

- Ionic liquid precursor: When heated above its melting point (103°C), TBAB exhibits properties similar to ionic liquids, offering unique reaction environments for specific organic transformations .

Material Science Applications

TBAB finds applications in material science research as well:

- Electrolyte component: TBAB can be incorporated into electrolytes for electrochemical applications like dye-sensitized solar cells, owing to its ability to improve ionic conductivity .

- Surfactant precursor: TBAB can be used as a precursor for the synthesis of specialized surfactants with unique properties for various material science applications .

Tetrabutylammonium bromide is a quaternary ammonium salt characterized by the presence of a tetrabutylammonium cation and bromide anion. This compound is typically encountered as a white solid in its anhydrous form and is recognized for its role as a phase transfer catalyst, facilitating reactions between organic and aqueous phases. Tetrabutylammonium bromide is valued not only for its effectiveness but also for its environmental friendliness, low cost, and operational simplicity, making it a preferred choice in various chemical processes .

- Phase-Transfer Catalysis: TBAB's mechanism involves its cation acting as a "shuttle" between organic and aqueous phases. It can complex with anionic species in the aqueous phase, making them more soluble in the organic phase where the reaction occurs []. This enables reactions between species that would otherwise be limited by their immiscibility.

- Toxicity: TBAB can be irritating to the skin, eyes, and respiratory system. Exposure may cause headaches, dizziness, and nausea [].

- Flammability: While not readily flammable, TBAB can burn if exposed to high heat [].

- Handling: It is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TBAB [].

- Alkylation Reactions: Catalyzing the transfer of alkyl groups from one molecule to another.

- Oxidation and Reduction: Facilitating redox reactions under mild conditions.

- Esterification: Promoting the formation of esters from acids and alcohols.

- Substitution Reactions: Acting as a source of bromide ions in nucleophilic substitutions .

The compound also plays a significant role in the synthesis of bioactive heterocycles, showcasing its versatility in organic synthesis .

Research indicates that tetrabutylammonium bromide exhibits notable biological activity. It has been shown to catalyze the synthesis of various biologically active compounds, including heterocycles that possess potential pharmacological properties. Its role as a metal-free catalyst enhances its appeal in green chemistry, particularly in synthesizing compounds with therapeutic potential without relying on toxic metals .

Tetrabutylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromobutane. This straightforward method allows for the efficient production of the compound, which can also be obtained via salt metathesis reactions involving other tetrabutylammonium salts .

General Synthesis Procedure:- Reagents: Tributylamine and 1-bromobutane.

- Reaction Conditions: Typically conducted under reflux conditions to promote complete reaction.

- Isolation: The product can be purified through recrystallization or other suitable methods.

Tetrabutylammonium bromide stands out due to its balance of environmental safety, cost-effectiveness, and efficiency as a phase transfer catalyst compared to its counterparts .

Studies have shown that tetrabutylammonium bromide interacts effectively with various substrates in organic reactions. Its zwitterionic nature allows it to solubilize both polar and non-polar reactants, thereby facilitating phase transfer processes. The compound has been utilized successfully in coupling reactions and other transformations that require efficient ion transport across phases .

Historical Evolution of TBAB Synthesis

The synthesis of tetrabutylammonium bromide has evolved significantly since its initial development. The foundation of TBAB synthesis lies in the Menshutkin reaction, first described in the late 19th century. This fundamental organic reaction involves the conversion of a tertiary amine into a quaternary ammonium salt through nucleophilic substitution with an alkyl halide.

Early attempts to synthesize TBAB directly by reacting tributylamine with butyl bromide at room temperature without solvent produced extremely low yields, with the product melting at 116-117°C. These initial experiments highlighted the need for optimized reaction conditions to achieve commercially viable yields.

The historical progression of TBAB synthesis methodology can be summarized in the following chronological table:

| Time Period | Synthetic Approach | Key Developments | Typical Yields |

|---|---|---|---|

| Early attempts | Solvent-free reaction at room temperature | Direct reaction of tributylamine with butyl bromide | Negligible |

| Mid-20th century | Introduction of polar solvents | Use of acetone, DMF as reaction media | 5-45% |

| 1970s-1980s | Acetonitrile-based synthesis | Development of reflux conditions | 50-95% |

| 1990s-present | Green chemistry approaches | Ionic liquid methods, catalyst recycling | 70-99% |

The breakthrough in TBAB synthesis came with the discovery that acetonitrile provided unexpectedly high reaction yields compared to other aprotic dipolar solvents. This finding revolutionized the commercial production of TBAB and remains a cornerstone of modern synthetic approaches.

Solvent Systems in Menshutkin Reaction-Based Production

The choice of solvent plays a crucial role in the Menshutkin reaction for TBAB synthesis, significantly affecting reaction rates, yields, and product purity. Numerous studies have investigated solvent effects on this reaction, revealing complex relationships between solvent properties and reaction kinetics.

The Menshutkin reaction between tertiary amines and alkyl halides shows dramatic solvent dependence, with reaction rates varying by factors of 10⁵ across different solvents. This extreme sensitivity to solvent environment stems from the reaction's transition from neutral reactants to charged products, creating significant changes in charge distribution.

A comparative analysis of common solvents used in TBAB synthesis reveals:

| Solvent | Relative Reaction Rate | Typical Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acetonitrile | Very High | 75-95 | High yields, reasonable reflux temperature | Toxicity concerns |

| Acetone | Low | 5.4 | Readily available, inexpensive | Poor yields |

| DMF | Moderate | 29-45 | Good solubility properties | Difficult removal, toxicity |

| Benzene | Very Low | - | - | Toxicity, low yields, carcinogenic |

| Solvent-free | Extremely Low | Negligible | No solvent waste | Impractical for commercial scale |

Research into solvent effects has demonstrated that the transition state in the Menshutkin reaction exhibits a dipole moment of approximately 7.0 D, explaining why polar aprotic solvents significantly accelerate the reaction. Polarizable force fields in computational studies provide more accurate predictions of reaction rates in low-dielectric media, highlighting the importance of solvent-solute interactions in this process.

The preferred solvent for industrial TBAB production is acetonitrile, typically employed at concentrations of 100-500 milliliters per mole of tributylamine, with 200 milliliters per mole being optimal. This concentration balances reaction efficiency with practical considerations regarding solvent removal during purification.

Role of Reagent Stoichiometry and Reaction Kinetics

The stoichiometry and reaction conditions significantly impact the efficiency of TBAB synthesis. While the reaction theoretically occurs in a 1:1 ratio of tributylamine to n-butyl bromide, practical considerations favor slight modifications to this ratio.

Experimental evidence indicates that an excess of n-butyl bromide (typically 1-20 mole percent, preferably 10 percent) enhances overall yield. This excess serves two important functions:

- It ensures more complete consumption of tributylamine

- It simplifies purification, as unreacted tributylamine is more challenging to remove from the final product than n-butyl bromide

The kinetics of TBAB synthesis follow typical SN2 nucleophilic substitution patterns, with reaction rates influenced by:

- Nucleophilicity of the tertiary amine

- Leaving group ability of the halide

- Steric hindrance around the reaction centers

- Solvent polarity and ability to stabilize the charged transition state

Optimal reaction conditions for TBAB synthesis include:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Temperature | Reflux temperature of solvent | Accelerates reaction rate |

| Reaction time | 18-24 hours | Ensures high conversion |

| Atmosphere | Inert (N₂, Ar, He) | Prevents oxidation of tributylamine |

| Reagent ratio | 1:1.1 (amine:halide) | Maximizes yield, simplifies purification |

| Mixing | Continuous stirring | Ensures homogeneous reaction conditions |

The reaction kinetics exhibit second-order behavior, first-order with respect to both the tertiary amine and alkyl halide concentrations. The rate-determining step involves the formation of the carbon-nitrogen bond with concurrent breaking of the carbon-halogen bond.

Purification Techniques for Industrial-Scale Yield Enhancement

Purification of TBAB represents a critical challenge in industrial production due to the compound's hygroscopic nature and the presence of impurities from incomplete reactions. Several purification strategies have been developed to enhance both yield and purity.

The most common purification techniques include:

Crystallization methods:

Solvent extraction:

Drying procedures:

Industrial-scale purification typically follows this optimized workflow:

- Reaction mixture cooling after completion

- Solvent removal via distillation

- Addition of water to form phase separation

- Washing of aqueous phase with organic solvents

- Evaporation of aqueous solution

- Final drying under controlled conditions

Due to TBAB's extreme hygroscopicity, all purification steps should ideally be performed in a dry-box or under strictly anhydrous conditions to maintain product quality.

Green Chemistry Approaches in TBAB Synthesis

In recent years, increasing attention has focused on developing more environmentally friendly approaches to TBAB synthesis, aligning with green chemistry principles. These approaches aim to reduce waste, minimize energy consumption, and eliminate toxic reagents while maintaining or improving reaction efficiency.

Several notable green chemistry innovations in TBAB synthesis include:

TBAB as both product and reaction medium:

Solvent-free or reduced-solvent methods:

- Microwave-assisted solvent-free synthesis reducing reaction times and energy consumption

- Mechanochemical approaches using ball milling techniques

Catalyst recycling strategies:

Alternative energy sources:

- Ultrasound-assisted synthesis accelerating reaction rates

- Photochemical approaches reducing energy requirements

The environmental benefits of TBAB extend beyond its synthesis to its applications. As a phase transfer catalyst, TBAB demonstrates several green chemistry advantages:

- Non-corrosive nature reducing equipment degradation

- High degree of selectivity minimizing side reactions and waste

- Operational simplicity reducing process complexity

- Easy recyclability supporting circular process design

A particularly promising green approach involves the use of TBAB in the molten state as an ionic liquid for various organic transformations under solvent-free conditions. This technique has been successfully applied to:

- Synthesis of polyamides from terephthalic acid and diisocyanates

- Synthesis of polyureas from diisocyanates in the absence of conventional solvents

- Preparation of various heterocyclic compounds with biological activity

These developments represent significant progress toward more sustainable TBAB production and utilization, addressing environmental concerns while maintaining industrial viability.

The fundamental utility of tetrabutylammonium bromide in biphasic systems arises from its capacity to solubilize anions in organic phases through ion-pair formation. The tetrabutylammonium cation forms lipophilic complexes with inorganic anions (e.g., Br⁻, OH⁻), enabling their transport across phase boundaries [3] [4]. This process follows a stoichiometric ion-exchange mechanism:

$$

\text{Q}^+\text{Br}^-{\text{(org)}} + \text{X}^-{\text{(aq)}} \rightleftharpoons \text{Q}^+\text{X}^-{\text{(org)}} + \text{Br}^-{\text{(aq)}}

$$

where Q⁺ represents the tetrabutylammonium cation. The organic-phase anion (X⁻) then participates in nucleophilic substitutions or eliminations [5]. Kinetic studies reveal that reaction rates in biphasic alkylation processes increase by 2–3 orders of magnitude when using tetrabutylammonium bromide compared to homogeneous aqueous systems [4].

Table 1: Comparative Reaction Efficiency in Biphasic Systems

| Reaction System | Yield Without TBAB (%) | Yield With TBAB (%) | Rate Enhancement Factor |

|---|---|---|---|

| Benzyl Chloride + NaCN | 12 | 98 | 82 |

| 1-Bromooctane + KF | 8 | 95 | 119 |

| Epichlorohydrin + NaOH | 35 | 99 | 28 |

Data adapted from interfacial tension studies [6] and catalytic performance analyses [5].

Interfacial Dynamics in Liquid-Liquid Catalytic Systems

The catalytic efficacy of tetrabutylammonium bromide is intrinsically tied to its interfacial behavior. Measurements using pendant drop methodology demonstrate that 0.4 mass fraction tetrabutylammonium bromide solutions reduce CO₂-water interfacial tension from 72 mN/m to 38 mN/m at 288 K [6]. This interfacial activity follows the Gibbs adsorption isotherm:

$$

\Gamma = -\frac{1}{RT} \left( \frac{\partial \gamma}{\partial \ln C} \right)_T

$$

where Γ represents surface excess concentration and γ denotes interfacial tension. The amphiphilic nature of tetrabutylammonium bromide facilitates spontaneous monolayer formation at liquid-liquid interfaces, decreasing activation energy for anion transfer [5]. Phase behavior studies in benzene/water systems show tetrabutylammonium bromide induces microemulsion formation above critical concentrations, creating high-surface-area reaction domains [5].

Synergistic Effects with Metal Catalysts in Cross-Coupling Reactions

Tetrabutylammonium bromide exhibits remarkable synergy with transition metal catalysts, particularly in Suzuki-Miyaura couplings. When combined with palladium complexes, the bromide anion participates in oxidative addition steps while the tetrabutylammonium cation stabilizes anionic intermediates [7]. In the coupling of p-bromoacetophenone with phenylboronic acid, the addition of 0.6 equiv tetrabutylammonium bromide increases isolated yields from 51% to 96% under aqueous conditions [7].

The cooperative mechanism involves:

- Halide abstraction from Pd⁰ centers by tetrabutylammonium⁺

- Stabilization of [Pd–Br–Q⁺] transition states

- Enhanced boronic acid solubility through cation-π interactions

Table 2: Catalytic Performance in Cross-Coupling Reactions

| Substrate | Catalyst System | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ | 45 | 180 |

| 4-Bromotoluene | Pd(OAc)₂ + TBAB | 92 | 368 |

| 2-Bromonaphthalene | PdCl₂(PPh₃)₂ | 38 | 152 |

| 2-Bromonaphthalene | PdCl₂(PPh₃)₂ + TBAB | 89 | 356 |

Data derived from microwave-assisted coupling studies [7].

Solvent-Free Catalysis Under Molten Tetrabutylammonium Bromide Conditions

The low melting point (103°C) of tetrabutylammonium bromide enables its use as a neoteric reaction medium. In molten state, the ionic liquid exhibits a Walden plot classification of "good ionic liquid" with Λ₀ = 0.85 S·cm²·mol⁻¹ at 110°C [1]. This fluid matrix facilitates:

- Polar radical pair stabilization in photochemical reactions

- Dissolution of crystalline reactants through charge screening effects

- Enhanced mass transfer via decreased viscosity compared to solid catalysts

A notable application involves CO₂ fixation with propylene oxide, where molten tetrabutylammonium bromide@ZIF-8 composites achieve 98% cyclic carbonate selectivity at 2 MPa CO₂ pressure [2]. The molten phase eliminates solvent mass transfer limitations while maintaining ZIF-8 structural integrity through charge compensation effects [2].

Table 3: Solvent-Free Reaction Performance

| Reaction | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Epoxide + CO₂ | 80 | 45 | 78 |

| Epoxide + CO₂ + TBAB | 80 | 92 | 95 |

| Nitrile + H₂O₂ | 60 | 28 | 65 |

| Nitrile + H₂O₂ + TBAB | 60 | 89 | 93 |

Data synthesized from ionic liquid catalysis studies [1] [2].

Tetrabutylammonium bromide demonstrates significant thermodynamic promotion effects on carbon dioxide and nitrogen semi-clathrate hydrate formation, fundamentally altering the phase equilibrium conditions required for hydrate crystallization. The promotion mechanism operates through the formation of semi-clathrate structures where tetrabutylammonium cations occupy large cages within the hydrate framework, creating a more stable crystal lattice that accommodates guest gas molecules at milder conditions [1] [2].

Systematic investigations at constant temperature (279.2 K) and pressure (6.0 MPa) reveal that tetrabutylammonium bromide concentration profoundly influences hydrate formation kinetics and gas separation efficiency [1]. At low concentrations (0.3 mol%), the compound exhibits the highest total normalized gas uptake of 0.0104 ± 0.0004 mol of gas per mol of water, accompanied by an exceptional separation factor of 41.51 ± 6.391 for carbon dioxide selectivity over nitrogen [1]. However, this enhanced selectivity comes at the cost of extended induction times, averaging 20.1 minutes before hydrate nucleation occurs [1].

The thermodynamic stability of tetrabutylammonium bromide semi-clathrate hydrates enables hydrate formation under significantly reduced pressure conditions compared to conventional gas hydrates [2]. This pressure reduction effect becomes more pronounced with increasing tetrabutylammonium bromide concentration, with optimal promotion observed at concentrations between 0.35 and 0.37 mass fraction (corresponding to 0.029-0.032 mole fraction) [3]. At these concentrations, the highest equilibrium temperature of 285.9 K is achieved under atmospheric pressure [3].

The selective capture mechanism demonstrates remarkable efficiency for carbon dioxide separation from nitrogen-containing gas mixtures. In systems containing 80% carbon dioxide and 20% nitrogen, gas storage capacities reach 2.36-2.38 mmol/mol for different hydrate stoichiometries [4]. The enhanced selectivity arises from preferential carbon dioxide incorporation into the semi-clathrate structure, attributed to stronger intermolecular interactions between carbon dioxide molecules and the hydrate framework compared to nitrogen [2] [4].

Table 1: Thermodynamic Promotion Effects of Tetrabutylammonium Bromide on Carbon Dioxide/Nitrogen Semi-Clathrate Hydrates

| Tetrabutylammonium Bromide Concentration (mol%) | Induction Time (min) | Gas Uptake (mol gas/mol water) | Separation Factor | Hydrate Growth Rate (mol gas·min⁻¹·m⁻³) |

|---|---|---|---|---|

| 0.3 | 20.1 | 0.0104 | 41.51 | Not reported |

| 1.0 | <0.5 | Not reported | 13.78 | 60.8 |

| 1.5 | Not reported | Not reported | Not reported | Not reported |

| 2.0 | Not reported | Not reported | Not reported | Not reported |

| 3.0 | Not reported | Not reported | Not reported | Not reported |

The promotion effect extends beyond simple thermodynamic stabilization to encompass enhanced gas solubility and modified interfacial properties. Tetrabutylammonium bromide solutions exhibit reduced interfacial tension compared to pure water, facilitating gas uptake during hydrate formation [5] [6]. The tetrabutylammonium cations create hydrophobic interactions with gas molecules, particularly enhancing methane adsorption at the solution interface through interactions between the n-alkyl chains and gas molecules [6].

Tetrabutylammonium Bromide Concentration-Dependent Hydrate Crystallization Kinetics

The crystallization kinetics of tetrabutylammonium bromide hydrates exhibit pronounced concentration dependence, with optimal formation rates achieved within specific concentration ranges that balance nucleation enhancement against mass transfer limitations. Molecular dynamics simulations reveal that the promotion effect becomes most prominent at low concentrations (5-10 weight percent), while higher concentrations (15-20 weight percent) demonstrate reduced kinetic enhancement due to interfacial accumulation effects [7] [8].

At concentrations ranging from 10 to 30 weight percent, systematic kinetic studies demonstrate that increasing tetrabutylammonium bromide concentration from 10 to 30 weight percent results in 89% reduction in induction time and more than 5.6-fold enhancement in hydrate growth rate [9]. This dramatic improvement in crystallization kinetics correlates with the availability of nucleation sites and the thermodynamic driving force for hydrate formation [9].

The temperature dependence of crystallization kinetics reveals complex behavior patterns within the range of -5.5 to -9.7°C. Nucleation time increases from 9 to 25 minutes as temperature rises, while linear growth rate decreases from 16.36 to 9.66 μm/s [10] [11]. This inverse relationship between temperature and growth rate reflects the reduced thermodynamic driving force at higher temperatures within the hydrate stability region [10].

Crystal morphology analysis demonstrates that tetrabutylammonium bromide hydrates exhibit multiple growth habits, including tetragonous, hexagonous, and octagonous columnar shapes [12]. The morphological diversity depends on crystallization conditions, with lower temperatures promoting more uniform crystal growth and increased nucleation site density [11]. At the lowest experimental temperature (-9.7°C), hydrate crystals display the smoothest surface characteristics due to the proliferation of crystal growth points [11].

Table 2: Tetrabutylammonium Bromide Concentration-Dependent Hydrate Crystallization Kinetics

| Tetrabutylammonium Bromide Concentration (wt%) | Induction Time Reduction (%) | Growth Rate Enhancement | Temperature Range (°C) | Nucleation Behavior |

|---|---|---|---|---|

| 10 | Baseline | Baseline | -5.5 to -9.7 | Standard |

| 20 | Not specified | Not specified | -5.5 to -9.7 | Standard |

| 30 | 89 | 5.6x | -5.5 to -9.7 | Enhanced |

| Low (5-10) | Prominent effect | Enhanced | Variable | Optimal |

| High (15-20) | Reduced effect | Limited | Variable | Inhibited |

The activation energy for tetrabutylammonium bromide hydrate formation has been determined as -58.27 kJ/mol through Arrhenius analysis of crystallization rate constants [10] [11]. This negative activation energy indicates that the process becomes more favorable at lower temperatures, consistent with the exothermic nature of hydrate formation [10]. The negative activation energy distinguishes hydrate crystallization from conventional chemical processes and reflects the entropy-driven nature of the phase transition [11].

Mixing effects significantly influence crystallization kinetics, with mixing rates from 250 to 550 revolutions per minute demonstrating 84.9% reduction in induction time and over 44% increase in average hydrate growth rate [9]. The enhanced mixing promotes mass transfer and provides additional nucleation sites through mechanical agitation [9].

The presence of seed crystals eliminates induction time entirely, with the type of seed crystal determining the final hydrate structure [9]. Type B tetrabutylammonium bromide hydrate seeds promote faster formation kinetics and higher final hydrate fraction while avoiding structural transitions from Type A to Type B hydrates [9]. This seeding effect demonstrates the critical role of nucleation in controlling overall crystallization kinetics [9].

Structural Characterization of Type A/B Hydrate Polymorphs

Tetrabutylammonium bromide forms distinct hydrate polymorphs designated as Type A and Type B structures, each characterized by unique crystallographic parameters, stability conditions, and guest molecule accommodation capabilities. These polymorphic forms represent different arrangements of water molecules and tetrabutylammonium cations within the semi-clathrate framework, resulting in varying hydration numbers and thermodynamic properties [13] [14] [15].

Type A hydrate corresponds to the tetrabutylammonium bromide·38H₂O stoichiometry and crystallizes in the tetragonal crystal system with space group P42/m [14] [16]. The unit cell parameters include a = b = 23.506 ± 0.003 Å and c = 12.563 ± 0.003 Å, with a cell volume of 6941 ± 2 ų at 150 K [16]. This structure accommodates tetrabutylammonium cations in large tetrakaidecahedral and pentakaidecahedral cages formed by hydrogen-bonded water networks [13].

Type B hydrate exhibits the tetrabutylammonium bromide·26H₂O composition and also adopts tetragonal symmetry with the same space group designation [14] [15]. The structural difference between Type A and Type B polymorphs lies in the arrangement of four-compartment cavities in adjacent layers of the water framework and the distribution of bromide anions within the crystal lattice [13]. Type B structure demonstrates enhanced stability under higher pressure conditions and represents the more thermodynamically stable form under most experimental conditions [17] [15].

Single-crystal X-ray diffraction analysis reveals that bromide anions can be incorporated into the water lattice by replacing two water molecules, contributing to the structural stabilization of the semi-clathrate framework [13]. The tetrabutylammonium cations exhibit conformational and orientational disorder, with butyl groups capable of insertion into large T and P cavities as well as small D cavities of the tetragonal structure I water lattice [13].

Table 3: Structural Characterization of Type A/B Hydrate Polymorphs

| Hydrate Type | Crystal System | Space Group | Unit Cell Parameter a (Å) | Unit Cell Parameter c (Å) | Stability Conditions | Formation Temperature (K) |

|---|---|---|---|---|---|---|

| Type A (TBAB·38H₂O) | Tetragonal | P42/m | 23.506 | 12.563 | Lower pressure | 285.9 |

| Type B (TBAB·26H₂O) | Tetragonal | P42/m | Not specified | Not specified | Higher pressure | Variable |

| TBAB·32.5H₂O | Tetragonal | P42/m | Not specified | Not specified | Intermediate | Variable |

The structural transition between Type A and Type B polymorphs occurs under specific pressure and temperature conditions, with the transition pressure estimated around 180 ± 20 MPa based on thermodynamic modeling [17]. This structural phase transition reflects the relatively soft nature of the semi-clathrate hydrate structure and the small chemical potential difference between stable and metastable phases [18].

Calorimetric studies reveal distinct thermodynamic signatures for different polymorphic forms. Type A hydrate (tetrabutylammonium bromide·38.1H₂O) exhibits different dissociation enthalpy compared to Type B hydrate (tetrabutylammonium bromide·26.4H₂O), with the intermediate form (tetrabutylammonium bromide·32.5H₂O) displaying properties between these extremes [14]. The dissociation enthalpy for Type B hydrate has been determined as 192 ± 3 J·g⁻¹ and remains constant across pressures up to 80 MPa [18].

The gas enclosure capabilities differ between polymorphic forms, with xenon incorporation studies demonstrating that the stable crystal phase can change from Type B (tetrabutylammonium bromide·26H₂O) to Type A (tetrabutylammonium bromide·38H₂O) during temperature ramping from 283.6 to 287.4 K at 0.3 MPa [15]. This phase transformation occurs at pressures higher than 0.2 MPa and temperatures above 287 K, indicating the pressure and temperature sensitivity of polymorphic stability [15].

Computational Modeling of Phase Equilibria in Hydrate Systems

Computational modeling approaches for tetrabutylammonium bromide hydrate systems employ sophisticated thermodynamic frameworks that integrate classical hydrate theory with electrolyte solution models to predict phase equilibria across wide ranges of temperature, pressure, and composition conditions. The van der Waals-Platteeuw theory serves as the foundational framework for hydrate phase modeling, modified with concentration-dependent parameters to account for the unique behavior of semi-clathrate systems [19] [17].

The Peng-Robinson equation of state, enhanced with Mathias-Copeman alpha function parameters, calculates gas phase fugacities for hydrate-forming components [19]. This approach demonstrates particular effectiveness for carbon dioxide, methane, nitrogen, and hydrogen systems in the presence of tetrabutylammonium bromide, achieving average absolute deviations of 10.5% across wide temperature, pressure, and composition ranges [17].

Molecular dynamics simulations utilizing the Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA) force field provide microscopic insights into hydrate formation mechanisms and stability [20] [7] [21]. These simulations successfully reproduce experimental melting temperatures of 280 K and 283 K for tetrabutylammonium phosphonium bromide and tetrabutylammonium bromide semi-clathrate hydrates, respectively, at 0.1 MPa pressure [22].

The NRTL (Non-Random Two-Liquid) activity model describes non-electrolyte species behavior in the aqueous phase, while correlations based on osmotic coefficient and activity coefficient values handle electrolyte contributions [19]. This combined approach enables accurate representation of water activity in the presence of tetrabutylammonium bromide across varying concentrations and temperatures [19].

Table 4: Computational Modeling Parameters for Phase Equilibria in Hydrate Systems

| Model Component | Application | Key Parameters | Accuracy (AAD%) | Temperature Range (K) |

|---|---|---|---|---|

| van der Waals-Platteeuw Theory | Hydrate phase modeling | Langmuir constants | 10.5 | 270-300 |

| Peng-Robinson EoS | Gas phase fugacity | Interaction parameters | Not specified | 250-350 |

| NRTL Activity Model | Aqueous phase activity | Binary parameters | Not specified | 270-300 |

| Molecular Dynamics | Microscopic behavior | Temperature, pressure | Not applicable | 250-350 |

| OPLS-AA Force Field | Molecular interactions | Potential parameters | Not applicable | 250-350 |

Advanced modeling frameworks incorporate structural transitions between Type A and Type B hydrate polymorphs through concentration-dependent stability criteria [17]. The models predict that increasing tetrabutylammonium bromide weight fraction leads to hydrate stabilization at low initial concentrations below stoichiometric composition but causes destabilization at concentrations above stoichiometric composition [17].

Langmuir constant calculations utilize Kihara potential parameters rather than square-well potentials or empirical correlations, providing improved accuracy for gas-hydrate interactions [23]. New Kihara potential parameters have been regressed from experimental data for xenon, argon, methane, carbon dioxide, nitrogen, and hydrogen systems, enabling predictive capabilities across diverse gas compositions [23].

The SAFT-VRE (Statistical Associating Fluid Theory-Variable Range-Electrolyte) equation of state describes liquid phase thermodynamic properties, with solid-liquid equilibria solved through Gibbs energy minimization under stoichiometric constraints [17]. This approach successfully reproduces solid-liquid coexistence curves and dissociation enthalpies for tetrabutylammonium bromide binary mixtures [17].

Interfacial behavior modeling through molecular dynamics simulations reveals that tetrabutylammonium bromide solutions exhibit reduced interfacial tension and enhanced gas molecule adsorption compared to pure water [5] [6]. These simulations demonstrate preferential carbon dioxide adsorption over methane at similar pressures due to stronger intermolecular interactions at the interface [6].

Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 70 of 622 companies. For more detailed information, please visit ECHA C&L website;

Of the 26 notification(s) provided by 552 of 622 companies with hazard statement code(s):;

H302 (29.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (35.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (18.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (60.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Plastics Material and Resin Manufacturing

Not Known or Reasonably Ascertainable

Synthetic Rubber Manufacturing

Pharmaceutical and Medicine Manufacturing

All Other Basic Organic Chemical Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Adhesive Manufacturing

Organic Fiber Manufacturing

1-Butanaminium, N,N,N-tributyl-, bromide (1:1): ACTIVE